1-(2,4-Dichlorophenyl)-1H-imidazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H6Cl2N2 |
|---|---|
Molecular Weight |
213.06 g/mol |
IUPAC Name |
1-(2,4-dichlorophenyl)imidazole |
InChI |
InChI=1S/C9H6Cl2N2/c10-7-1-2-9(8(11)5-7)13-4-3-12-6-13/h1-6H |
InChI Key |
MUSVOFHUICVCCC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)N2C=CN=C2 |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 1 2,4 Dichlorophenyl 1h Imidazole and Its Core Analogues
N-Alkylation Approaches for Imidazole (B134444) Core Formation
The formation of the bond between the dichlorophenyl ring and the imidazole nitrogen is a critical step in the synthesis of the target compound. N-alkylation approaches are commonly employed for this purpose.
Reaction of Imidazole with Halogenated Aryl Derivatives
A primary method for synthesizing the 1-(2,4-dichlorophenyl)-1H-imidazole core involves the direct N-arylation of imidazole with a halogenated aryl derivative. This reaction typically utilizes an aryl halide, such as 2,4-dichloro-1-iodobenzene (B1347110) or 2,4-dichloro-1-bromobenzene, as the electrophile. The nitrogen atom of the imidazole ring acts as a nucleophile, displacing the halide to form the desired C-N bond. To facilitate this reaction, a catalyst is often necessary. Copper-catalyzed systems, for instance, have proven effective for the N-arylation of imidazoles with aryl halides under mild conditions. organic-chemistry.org
The regioselectivity of this reaction is a key consideration, especially with substituted imidazoles. For an unsubstituted imidazole, the two nitrogen atoms are equivalent. However, in unsymmetrical imidazoles, the substitution can occur at either nitrogen, leading to a mixture of products. otago.ac.nz The choice of catalyst, base, and solvent can influence the regiochemical outcome. nih.gov
Utilization of Strong Bases and Solvents in N-Alkylation Processes
The N-alkylation reaction is typically carried out in the presence of a base to deprotonate the imidazole, thereby increasing its nucleophilicity. Strong bases such as sodium hydride (NaH), sodium alkoxides, and potassium tert-butoxide are often employed. google.com The choice of solvent is also crucial and can significantly impact the reaction rate and yield. Polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are frequently used as they can dissolve the reactants and facilitate the nucleophilic substitution. organic-chemistry.orggoogle.com In some cases, phase-transfer catalysts are used to enhance the reaction between reactants in different phases. google.com
For instance, the synthesis of 1-(2,4-dichlorophenyl)-2-(1-imidazolyl)-ethanol can be achieved by reacting 2-chloro-1-(2,4-dichlorophenyl)-ethanol with imidazole in DMF in the presence of caustic soda flakes and PEG600 as a phase-transfer catalyst. google.com Another approach involves using an inorganic carrier like KOH/Al2O3 as an alkaline catalyst in a solvent such as hexafluoroisopropanol. patsnap.com
| Base | Solvent | Catalyst | Notes |
| Sodium Hydride | DMF | - | Common strong base for deprotonation. |
| Potassium Carbonate | Acetone | - | Used in the synthesis of imidazole derivatives. derpharmachemica.com |
| Caustic Soda Flakes | DMF | PEG600 | Phase-transfer catalysis conditions. google.com |
| KOH/Al2O3 | Hexafluoroisopropanol | - | Inorganic carrier catalyst system. patsnap.com |
| Cesium Carbonate | DMSO | CuBr/Ligand | Mild conditions for copper-catalyzed N-arylation. organic-chemistry.org |
Multi-Step Synthesis Pathways for Functionalized Analogues
The synthesis of more complex analogues of this compound often requires multi-step reaction sequences. These pathways allow for the introduction of various functional groups at different positions of the imidazole ring and the dichlorophenyl moiety.
Synthesis from Haloacetophenone and Imidazole N-Alkylation Reactions
A common multi-step synthesis begins with a haloacetophenone derivative, such as 2,4,ω-trichloroacetophenone. This starting material undergoes an N-alkylation reaction with imidazole to form a 2-imidazoyl haloacetophenone intermediate. google.com This key intermediate, 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one, serves as a versatile precursor for further functionalization. nih.gov
Carbonyl Reduction and O-Alkylation Reactions in Derivative Formation
Following the formation of the 2-imidazoyl haloacetophenone, the carbonyl group can be reduced to a hydroxyl group to yield an alcohol derivative. google.com A common reducing agent for this transformation is sodium borohydride (B1222165) in ethanol (B145695). chemicalbook.com This reduction step produces α-(2,4-dichlorophenyl)-1H-imidazole-1-ethanol. chemicalbook.comnih.gov
This alcohol can then undergo O-alkylation with various alkyl or benzyl (B1604629) halides under basic conditions, often in the presence of a phase-transfer catalyst, to introduce an ether linkage. google.com This strategy allows for the synthesis of a wide array of derivatives with different substituents on the oxygen atom.
Nucleophilic Substitution Reactions in Derivative Synthesis
Nucleophilic substitution reactions are fundamental to the synthesis of various derivatives. The imidazole ring itself can act as a nucleophile in reactions with alkyl halides or other electrophiles to form N-alkylated products. nih.gov Furthermore, after the initial formation of the this compound core, subsequent reactions can be performed. For example, if a reactive functional group is present on a side chain, it can be displaced by a nucleophile to introduce new functionalities. The development of copper-catalyzed methods has provided efficient ways to achieve N-arylation of imidazoles with a broad range of functional group tolerance. organic-chemistry.org
Enantioselective Synthesis Techniques for Chiral Derivatives
The development of enantioselective methods for the synthesis of chiral derivatives of this compound is of paramount importance, as the biological activity of such compounds is often stereospecific. A key chiral analogue is α-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol, which serves as a crucial intermediate for various antifungal agents. patsnap.comchemicalbook.comnih.gov
One prominent approach to obtaining enantiomerically pure α-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol involves the chiral resolution of the racemic mixture. This can be achieved through various techniques, including the use of chiral high-performance liquid chromatography (HPLC). Specialized chiral stationary phases are employed to separate the enantiomers, allowing for the isolation of the desired stereoisomer. daicelchiral.com
Another strategy involves the stereoselective reduction of a prochiral ketone precursor, such as 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one. nih.gov This transformation can be accomplished using chiral reducing agents or catalysts, which facilitate the formation of one enantiomer over the other. For instance, the use of sodium borohydride in ethanol has been reported for the synthesis of the racemic alcohol, which can then be subjected to resolution. chemicalbook.com
One-Pot Synthesis Approaches
One-pot syntheses offer significant advantages in terms of operational simplicity, reduced waste, and improved time and resource efficiency. For the synthesis of imidazole derivatives, multicomponent reactions (MCRs) are particularly noteworthy. The Radziszewski reaction and its variations provide a classic and versatile method for constructing the imidazole ring. rasayanjournal.co.inias.ac.in This typically involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) or an ammonium (B1175870) salt. rasayanjournal.co.in
Modern advancements in one-pot syntheses have led to the development of highly efficient protocols. For example, a one-pot, multicomponent reaction of imidazo[1,2-a]pyrimidine-2-carbaldehyde, benzil (B1666583), primary amines, and ammonium acetate (B1210297), catalyzed by p-toluenesulfonic acid under microwave irradiation, has been successfully employed to synthesize novel tri/tetrasubstituted imidazole derivatives. nih.gov This method is applicable to a wide range of primary amines, including those with electron-donating or electron-withdrawing groups. nih.gov
Solvent-free, one-pot methods have also been developed. One such approach involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and an amine on a solid support like acidic alumina (B75360) impregnated with ammonium acetate, often assisted by microwave irradiation. researchgate.net Another example is the use of a novel polymeric catalyst, poly(AMPS-co-AA), for the three-component cyclocondensation of benzil or benzoin, an aldehyde, and ammonium acetate under solvent-free conditions. ias.ac.in These methods are not only environmentally friendly but also often result in high yields and straightforward product isolation. ias.ac.inresearchgate.net
| Starting Materials | Catalyst/Conditions | Product Type | Reference |
| Imidazo[1,2-a]pyrimidine-2-carbaldehyde, benzil, primary amines, ammonium acetate | p-toluenesulfonic acid, microwave | Tri/tetrasubstituted imidazoles | nih.gov |
| 1,2-dicarbonyl compound, aldehyde, amine | Acidic alumina/ammonium acetate, microwave | 2,4,5- and 1,2,4,5-substituted imidazoles | researchgate.net |
| Benzil or benzoin, aldehyde, ammonium acetate | poly(AMPS-co-AA), solvent-free | 2,4,5-trisubstituted imidazoles | ias.ac.in |
| o-phenylenediamines, aromatic aldehydes | SiO2/NaHSO4, solvent-free | 2-aryl-1-arylmethyl-1H-benzimidazoles | asianpubs.org |
Microwave-Assisted Synthesis Strategies in Imidazole Chemistry
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. rasayanjournal.co.innih.gov The synthesis of imidazole derivatives has significantly benefited from this technology.
Microwave irradiation has been effectively used in the one-pot synthesis of various substituted imidazoles. For instance, the synthesis of 2,4,5-substituted and 1,2,4,5-substituted imidazoles has been achieved through the microwave-assisted condensation of a 1,2-dicarbonyl compound, an aldehyde, and an amine using a solid support under solvent-free conditions. researchgate.net Similarly, the synthesis of 2-amino-1H-imidazoles from imidazo[1,2-a]pyrimidines has been facilitated by microwave heating. msu.ru
A solvent-free, microwave-assisted approach has also been described for the ring-opening reactions of phenyl glycidyl (B131873) ether with imidazoles, demonstrating the versatility of this technique. nih.gov Furthermore, the synthesis of novel imidazo[1,2-a]pyrimidine (B1208166) containing tri/tetrasubstituted imidazole derivatives has been accomplished via a sequential two-step, one-pot, multicomponent reaction under microwave irradiation, highlighting the efficiency of this green chemistry approach. nih.gov
| Reaction Type | Key Features | Advantages | Reference |
| Condensation on solid support | Solvent-free, 1,2-dicarbonyl, aldehyde, amine | High yields, rapid | researchgate.net |
| Ring-opening of epoxides | Solvent-free, with imidazoles | Rapid, efficient | nih.gov |
| Multicomponent reaction | One-pot, p-toluenesulfonic acid catalyst | Green protocol, moderate to good yields | nih.gov |
| From imidazo[1,2-a]pyrimidines | Recyclization reaction | Access to 2-amino-1H-imidazoles | msu.ru |
Advanced Purification and Isolation Techniques in Synthetic Research
The purification and isolation of the target compound are critical steps in any synthetic process to ensure high purity, which is essential for subsequent applications, particularly in the pharmaceutical field. For imidazole derivatives, a range of advanced purification techniques are employed.
Column chromatography is a fundamental and widely used method for the purification of synthesized imidazole compounds. mdpi.com Silica (B1680970) gel is a common stationary phase, and the choice of eluent (mobile phase) is crucial for effective separation. mdpi.comgoogle.com For instance, a mixture of dichloromethane (B109758) and petroleum ether has been used as the mobile phase for the purification of certain imidazole derivatives. google.com
Recrystallization is another powerful technique for purifying solid compounds. This method relies on the differential solubility of the target compound and impurities in a suitable solvent at different temperatures. Toluene (B28343) and ethanol are commonly used solvents for the recrystallization of imidazole derivatives. google.comgoogle.com
In cases where regioisomers are formed during synthesis, selective precipitation can be an effective purification strategy. For example, a mixture of imidazole regioisomers can be treated with a strong acid to selectively precipitate the desired isomer as a salt. google.com
For histidine-tagged proteins, which contain an imidazole ring, affinity chromatography is a highly specific purification method. Immobilized metal affinity chromatography (IMAC) is often used, where the histidine tag binds to metal ions (e.g., Ni2+) chelated to the chromatography resin. Elution is typically achieved by using a competitive agent like imidazole. sigmaaldrich.com
Finally, to confirm the purity and identity of the isolated compounds, various analytical techniques are employed, including Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and Fourier-transform infrared spectroscopy (FTIR). nih.govmdpi.com
| Technique | Principle | Application Example | Reference |
| Column Chromatography | Differential adsorption on a stationary phase | Purification of imidazole derivatives using silica gel | mdpi.comgoogle.com |
| Recrystallization | Differential solubility in a solvent | Purifying solid imidazole compounds using toluene or ethanol | google.comgoogle.com |
| Selective Precipitation | Formation of an insoluble salt of the desired isomer | Separation of imidazole regioisomers using a strong acid | google.com |
| Affinity Chromatography | Specific binding of a tagged protein to a ligand | Purification of histidine-tagged proteins using IMAC | sigmaaldrich.com |
Advanced Structural Elucidation and Solid State Characterization of 1 2,4 Dichlorophenyl 1h Imidazole Derivatives
Single Crystal X-ray Crystallography Studies
Single crystal X-ray crystallography is a powerful analytical technique that provides precise information about the arrangement of atoms within a crystal, revealing details about molecular structure, conformation, and intermolecular interactions.
Determination of Crystal System and Space Group
The crystal system and space group are fundamental properties of a crystalline solid, defining its symmetry. For instance, a derivative, 1-(2,6-diisopropylphenyl)-1H-imidazole, has been reported to crystallize in the monoclinic system with a P21/c space group. mdpi.com Another related compound, 4-(2,4-dichlorophenyl)-2-(4-fluorophenyl)-5-methyl-1H-imidazole, crystallizes in the orthorhombic crystal system with the space group Pbca. researchgate.net The specific crystal system and space group are crucial for understanding the packing of molecules in the solid state.
Table 1: Crystallographic Data for Selected 1-(2,4-Dichlorophenyl)-1H-imidazole Derivatives
| Compound Name | Crystal System | Space Group | Reference |
| 1-(2,6-diisopropylphenyl)-1H-imidazole | Monoclinic | P21/c | mdpi.com |
| 4-(2,4-dichlorophenyl)-2-(4-fluorophenyl)-5-methyl-1H-imidazole | Orthorhombic | Pbca | researchgate.net |
Analysis of Molecular Conformation and Dihedral Angles
The conformation of a molecule, particularly the rotational angles about single bonds, plays a significant role in its biological activity and physical properties. In the case of this compound derivatives, a key conformational feature is the dihedral angle between the dichlorophenyl ring and the imidazole (B134444) ring.
Table 2: Dihedral Angles in this compound Derivatives
| Compound Name | Dihedral Angle (°) | Rings | Reference |
| 1-[2-(2,4-dichlorophenyl)-2-(prop-2-enyloxy)ethyl]-1H-imidazole (Imazalil) | 7.3(2) | Imidazole and Benzene (B151609) | iucr.orgmdpi.com |
| 1-(2,6-diisopropylphenyl)-1H-imidazole | 80.7(1) | Imidazole and Phenyl | mdpi.com |
Investigation of Intermolecular Interactions in Crystal Packing
The stability of a crystal lattice is determined by a network of intermolecular interactions. In the derivatives of this compound, several types of non-covalent interactions are observed, which dictate the crystal packing arrangement.
Weak C-H···N hydrogen bonds are a recurring motif in the crystal structures of these compounds. In Imazalil, these interactions contribute to the stabilization of the crystal packing. iucr.orgmdpi.com These hydrogen bonds typically involve a hydrogen atom from a C-H bond interacting with the nitrogen atom of the imidazole ring of an adjacent molecule.
In addition to other intermolecular forces, short Cl···Cl contacts are also observed in the crystal structure of Imazalil, with a contact distance of 3.411(1) Å. iucr.orgmdpi.com These halogen-halogen interactions, though weak, contribute to the cohesive energy of the crystal lattice.
C-H···Cl Interactions
In the crystal structures of certain dichlorophenyl-imidazole derivatives, weak C-H···Cl hydrogen bonds play a significant role in stabilizing the molecular assembly. For example, in the crystal structure of 2-(2,6-dichlorophenyl)-1-pentyl-4,5-diphenyl-1H-imidazole, which features a dichlorophenyl group, molecules are linked by these types of interactions. nih.gov The geometric parameters of these interactions are critical for understanding their strength and contribution to the crystal lattice. Similarly, C–H⋯Cl hydrogen bonds contribute to the formation of a three-dimensional network in the crystal structure of 1-[2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazol-1-yl]propan-2-ol. researchgate.net
Table 1: Geometric Details of C-H···Cl Interactions in a Dichlorophenyl-Imidazole Derivative Data based on the analysis of 2-(2,6-dichlorophenyl)-1-pentyl-4,5-diphenyl-1H-imidazole. nih.gov
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
|---|---|---|---|---|
| C23A-H23A···Cl2 | 0.95 | 2.89 | 3.718(5) | 146 |
C-H···π Interactions
Alongside hydrogen bonding, C-H···π interactions are pivotal in the supramolecular organization of these aromatic-rich compounds. These interactions involve a C-H bond acting as a weak donor and the π-system of an aromatic ring (either the dichlorophenyl or imidazole ring) as the acceptor. In the crystal of 2-(2,6-dichlorophenyl)-1-pentyl-4,5-diphenyl-1H-imidazole, inversion-related molecules are linked by such C-H···π interactions. nih.gov These forces, augmented by other interactions, help generate extensive three-dimensional networks, as also observed in related structures. researchgate.netresearchgate.net
Table 2: Geometric Details of C-H···π Interactions in a Dichlorophenyl-Imidazole Derivative Data based on the analysis of 2-(2,6-dichlorophenyl)-1-pentyl-4,5-diphenyl-1H-imidazole. nih.gov
| Donor-H···Acceptor (Cg) | H···Cg (Å) | D···Cg (Å) | D-H···Cg (°) |
|---|---|---|---|
| C26A-H26A···Cg2 | 2.84 | 3.774(5) | 168 |
Cg2 represents the centroid of the C16A-C21A phenyl ring.
Spectroscopic Methodologies for Structural Confirmation
Spectroscopic techniques are indispensable for the verification of molecular structures. NMR and IR spectroscopy, in particular, provide detailed information about the connectivity and functional groups present in this compound and its derivatives.
Nuclear Magnetic Resonance (NMR) for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of organic molecules. Both ¹H and ¹³C NMR are routinely used to confirm the identity of this compound derivatives.
For instance, the ¹H and ¹³C NMR isotropic chemical shifts for the derivative (Z)-3-(2,4-dichlorophenyl)1-(1H-imidazol-1-yl)prop-2-en-1-one have been experimentally recorded in deuterated chloroform (B151607) (CDCl₃). researchgate.net The analysis of chemical shifts (δ), signal multiplicities, and coupling constants (J) allows for the unambiguous assignment of each proton and carbon atom in the molecule's framework. rsc.orghyphadiscovery.com The signals corresponding to the protons on the dichlorophenyl ring typically appear in the aromatic region of the ¹H NMR spectrum, with their specific shifts and splitting patterns dictated by the substitution pattern. The imidazole ring protons also show characteristic signals. hmdb.caspectrabase.com In the ¹³C NMR spectrum, distinct resonances are observed for each carbon environment, including the substituted aromatic carbons and the carbons of the imidazole ring. researchgate.netchemicalbook.com
Table 3: Typical ¹H and ¹³C NMR Chemical Shift Ranges for Core Moieties
| Nucleus | Moieties | Typical Chemical Shift (δ, ppm) |
|---|---|---|
| ¹H | Imidazole Ring Protons | 7.0 - 8.0 |
| ¹H | Dichlorophenyl Ring Protons | 7.2 - 7.8 |
| ¹³C | Imidazole Ring Carbons | 115 - 140 |
| ¹³C | Dichlorophenyl Ring Carbons | 125 - 140 |
Infrared (IR) Spectroscopy in Compound Characterization
Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For derivatives such as (Z)-3-(2,4-dichlorophenyl)1-(1H-imidazol-1-yl)prop-2-en-1-one, Fourier Transform Infrared (FT-IR) spectra have been recorded and analyzed to assign the fundamental vibrational modes. researchgate.net The spectrum provides a unique fingerprint of the molecule, with characteristic absorption bands corresponding to specific bond vibrations.
Key absorptions include C-H stretching vibrations from the aromatic rings, C=C and C=N stretching from the imidazole and phenyl rings, and C-Cl stretching vibrations. researchgate.netresearchgate.net The analysis of these bands confirms the presence of the core dichlorophenyl and imidazole structures. Spectra for related compounds like α-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol are often acquired using a KBr-pellet technique. nih.govnih.gov
Table 4: Selected Vibrational Frequencies for a this compound Derivative Data based on the analysis of (Z)-3-(2,4-dichlorophenyl)1-(1H-imidazol-1-yl)prop-2-en-1-one. researchgate.net
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| ~3100 | Aromatic C-H Stretch |
| ~1680 | C=O Stretch (if applicable) |
| ~1500-1600 | Aromatic C=C Ring Stretch |
| ~1470 | Imidazole Ring Stretch |
| ~1100 | C-Cl Stretch |
Mechanistic Research on Molecular and Biochemical Interactions of Dichlorophenyl Imidazoles
Interaction with Other Identified Biological Targets
Ligand Binding to Specific Receptors and Ion Channels (for select derivatives)
Derivatives of the 1-(2,4-Dichlorophenyl)-1H-imidazole scaffold have been investigated for their ability to bind to various biological targets, including specific receptors and ion channels. This binding is a critical first step in eliciting a pharmacological response.
One area of investigation has been the interaction with the Receptor for Advanced Glycation Endproducts (RAGE). Hybrid compounds incorporating a 4,5-dihydro-1H-imidazole core have been synthesized and evaluated for their biological activity. nih.gov While many of the tested compounds did not show significant activity against a panel of cancer cell lines, certain derivatives demonstrated a moderate inhibitory potency toward RAGE. nih.gov Specifically, hydrazonomethylbenzonitrile derivatives containing electron-donating (methoxy) or electron-withdrawing (chloro, nitro) groups on the phenyl ring showed promise in ELISA assays designed to measure AGE/RAGE interaction. nih.gov
Furthermore, complex derivatives have been designed to target specific receptors. For instance, a derivative incorporating the 1-(4-chlorophenyl)-2-(2,4-dichlorophenyl)-1H-imidazole-4-carboxamide core has been studied for its binding affinity. The specific nature of these interactions highlights the potential for developing highly targeted therapeutic agents from the dichlorophenyl imidazole (B134444) chemical class.
Additionally, the ethanol (B145695) derivative, α-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol, has been identified as a compound of interest in the context of schistosomiasis, suggesting it interacts with biological targets relevant to the disease. biosynth.com
Enzymatic Transformations and Environmental Fate Studies
The environmental impact of chemical compounds is largely determined by their persistence, mobility, and transformation in various environmental compartments. For dichlorophenyl imidazole derivatives, particularly those used as fungicides, understanding their enzymatic transformations is crucial for assessing their environmental fate.
The compound this compound is related to the fungicide Imazalil, and its transformation products are relevant to environmental analysis. Studies have identified several key metabolites that result from enzymatic and environmental degradation processes. nih.govnih.gov
Two significant transformation products are:
α-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol : This metabolite is a known environmental transformation product of Imazalil. nih.gov Its formation involves the reduction of a ketone group to a secondary alcohol.
1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one : This compound is another recognized transformation product. nih.gov
The environmental fate of such compounds is influenced by factors like soil composition, water pH, temperature, and microbial activity. oregonstate.edujuniperpublishers.com Microbial degradation is a primary pathway for the breakdown of many organic compounds in the environment. juniperpublishers.com Microorganisms can utilize these chemicals as an energy source or accidentally transform them through co-metabolism. oregonstate.edu The persistence of these molecules, often measured by their half-life, can vary significantly depending on these environmental conditions. juniperpublishers.com The degradation of the 2,4-dichlorophenyl moiety itself is a factor, as seen in studies of the herbicide 2,4-D, which show that breakdown can occur under both aerobic and anaerobic conditions, though rates differ significantly. juniperpublishers.com
Table 2: Known Environmental Transformation Products
| Parent Compound (Example) | Transformation Product | IUPAC Name of Product |
|---|---|---|
| Imazalil | R014821 | α-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol |
| Imazalil | - | 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one |
These compounds are recognized as environmental metabolites or transformation products of related fungicides. nih.govnih.gov
The study of these transformation products is essential for monitoring environmental contamination and understanding the full ecological impact of the parent compounds. mdpi.com
Structure Activity Relationship Sar Studies of 1 2,4 Dichlorophenyl 1h Imidazole Analogues
Influence of the Dichlorophenyl Moiety and its Substitution Pattern on Molecular Activity
The 2,4-dichlorophenyl group is a cornerstone of the molecular architecture of many potent azole antifungal agents. Its presence and specific substitution pattern are not arbitrary but are crucial for optimizing biological activity. Research into the SAR of azole antifungals consistently demonstrates that the most effective compounds possess two or three aromatic rings, with at least one being substituted with halogens. nih.gov The 2,4-disubstitution pattern, in particular, is frequently associated with highly potent antifungal compounds. nih.gov
The chlorine atoms at the 2 and 4 positions of the phenyl ring influence the molecule's electronic and steric properties, which in turn affect its interaction with the target enzyme, lanosterol (B1674476) 14α-demethylase (CYP51). ijrps.com Quantitative structure-activity relationship (QSAR) studies on various imidazole (B134444) derivatives have confirmed that parameters related to the size, bulkiness, and lipophilic character, all influenced by substituents like chlorine, are significant descriptors of antifungal activity. nih.govresearchgate.net The dichlorophenyl group helps to properly orient the molecule within the active site of the target enzyme, facilitating key binding interactions beyond the essential coordination of the imidazole nitrogen with the heme iron.
The following table summarizes the influence of the phenyl ring substitution on the activity of imidazole-based compounds.
| Compound/Analogue Class | Substitution Pattern | Effect on Activity | Reference |
| Azole Antifungals | 2,4-Dihalophenyl | Yields highly effective compounds | nih.gov |
| Di- and tri-substituted imidazoles | Electron-withdrawing groups (e.g., Cl) | Can enhance anti-inflammatory or antifungal activity depending on the overall structure | researchgate.net |
| Imidazole Derivatives | General halogen substitution | One of the key features for potent antifungal azoles | nih.gov |
Role in Enhancing Lipophilicity and Membrane Permeation
A key function of the dichlorophenyl moiety is to increase the lipophilicity of the molecule. nih.gov Lipophilicity, often quantified by the partition coefficient (LogP), is a critical physicochemical property that governs a molecule's ability to permeate biological membranes. For antifungal agents targeting intracellular enzymes like CYP51, the ability to cross the fungal cell membrane is a prerequisite for activity. The two chlorine atoms on the phenyl ring significantly enhance the compound's lipid solubility, facilitating its passage through the lipid-rich fungal membrane. nih.govresearchgate.net
The compound α-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol has a computed XLogP3 value of 2.6, indicating a favorable balance of hydrophilicity and lipophilicity for membrane transport. nih.gov QSAR studies have repeatedly highlighted the significance of lipophilicity for the antifungal potency of imidazole derivatives. nih.govresearchgate.net By enhancing membrane permeation, the 2,4-dichlorophenyl group ensures that a sufficient concentration of the inhibitor reaches its intracellular target, thereby maximizing its biological effect.
Significance of the Imidazole Ring in Target Recognition and Binding Affinity
The imidazole ring is the essential pharmacophoric element responsible for the primary mechanism of action of this class of compounds. researchgate.netnih.gov Azole antifungals function by inhibiting lanosterol 14α-demethylase (CYP51), a cytochrome P450 enzyme critical for the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. ijrps.comnih.gov
The key interaction involves the coordination of the N3 nitrogen atom of the imidazole ring to the ferric iron atom at the center of the enzyme's heme prosthetic group. nih.govresearchgate.netresearchgate.net This binding event displaces the native ligand (thought to be a water molecule) and prevents the enzyme from binding and oxidizing its natural substrate, lanosterol. ijrps.comnih.gov The inhibition of ergosterol synthesis disrupts membrane integrity and function, ultimately leading to fungal cell death or growth inhibition. The basicity of the imidazole ring (pKa ≈ 6.5-7.0) is crucial for this interaction. nih.gov Structural studies of azole drugs bound to CYP51 confirm that the azole ring fits into a deeply buried active site, with the nitrogen atom positioned for direct coordination with the heme iron. nih.govnih.gov
Stereochemical Influence on Biological Activity (e.g., Enantiomer-Specific Effects)
Many analogues of 1-(2,4-Dichlorophenyl)-1H-imidazole, such as α-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol, contain a chiral center, meaning they can exist as two non-superimposable mirror images called enantiomers. nih.govdaicelchiral.comuni.lu The three-dimensional arrangement of atoms, or stereochemistry, is a critical determinant of biological activity, as enzymes and receptors are themselves chiral. Consequently, different enantiomers of a drug can exhibit significantly different potencies.
While specific studies on the enantiomers of this compound itself are limited in the public domain, research on structurally related azole antifungals provides compelling evidence for stereoselectivity. For instance, studies on stereoisomers of azolyl-butanol derivatives revealed that the in vitro and in vivo antifungal activity was highly dependent on the stereochemistry at the two chiral centers. nih.gov The (2R,3R)-isomer was found to be substantially more potent than the (2R,3S), (2S,3S), and (2S,3R) isomers. nih.gov This superior activity of the (2R,3R)-isomer correlated with a more potent and selective inhibition of sterol biosynthesis in Candida albicans compared to its effect on rat liver sterol synthesis, indicating a better fit into the fungal CYP51 active site. nih.gov
This principle holds that one enantiomer of a chiral this compound analogue will bind to the active site of lanosterol 14α-demethylase with higher affinity than the other, leading to greater inhibitory potency.
| Compound Class | Stereoisomer Comparison | Finding | Reference |
| Azolyl-butanol derivatives | (2R,3R) vs. (2R,3S), (2S,3S), (2S,3R) | The (2R,3R) isomer demonstrated significantly higher in vivo and in vitro antifungal activity. | nih.gov |
| Ketoconazole | (2R,4S) vs. (2S,4R) | The clinically used drug is a specific racemic mixture of one pair of enantiomers. | researchgate.net |
| Chiral Azoles (General) | Enantiomers | Typically exhibit different biological potencies due to differential binding at the chiral active site of the target enzyme. | nih.gov |
Impact of Side-Chain Modifications on Biological Activity and Selectivity
Modifications to the side-chain that links the 1-(2,4-Dichlorophenyl) moiety to the 1H-imidazole ring have a profound impact on biological activity and target selectivity. The nature of this linker and its substituents can fine-tune the compound's potency, spectrum of activity, and even direct it toward entirely different biological targets.
For example, the parent structure α-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol is a key intermediate and a metabolite of several established antifungal drugs like Miconazole, Econazole, and Imazalil. chemicalbook.com These drugs feature more complex ether-linked side chains attached to the ethanol (B145695) oxygen, which modulates their pharmacokinetic and pharmacodynamic properties.
Research has shown that introducing a hydrophobic geranyl substituent can enhance fungicidal activity by increasing damage to the cell membrane in addition to inhibiting ergosterol biosynthesis. nih.gov Conversely, replacing the simple side-chain with a more complex diarylmethyl scaffold can shift the compound's activity from antifungal to anti-mitotic, targeting tubulin polymerization instead of CYP51. This highlights the critical role of the side chain in directing the molecule to specific biological targets.
The following table details how different side-chain modifications affect the biological activity of dichlorophenyl imidazole analogues.
| Base Scaffold | Side-Chain Modification | Resulting Biological Activity | Reference |
| Imidazole | Addition of a geranyl (isoprenoid) group | Improved fungicidal activity through enhanced membrane damage | nih.gov |
| This compound | -CH(OH)CH₂- (Ethanol linker) | Antifungal (Intermediate for Miconazole, Econazole) | chemicalbook.com |
| This compound | Complex ether-linked side chains (e.g., in Imazalil) | Potent antifungal activity | |
| 1-(Arylmethyl)-1H-imidazole | 3,4,5-Trimethoxyphenyl group on the methyl carbon | Potent anti-mitotic activity (tubulin inhibition) |
Identification and Elucidation of Pharmacophores for Target Inhibition
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. For the antifungal activity of this compound analogues, the key pharmacophoric features can be elucidated from SAR studies.
The essential pharmacophore for potent inhibition of fungal lanosterol 14α-demethylase (CYP51) consists of:
A weakly basic azole ring (imidazole): This group is non-negotiable as its N3 atom forms a crucial coordinate bond with the heme iron in the enzyme's active site. nih.govnih.gov
A halogen-substituted aromatic moiety: The 2,4-dichlorophenyl group provides the necessary lipophilicity for membrane permeation and engages in favorable hydrophobic and van der Waals interactions within the enzyme's substrate-binding channel. nih.gov
A specific linker and stereochemistry: The linker connecting the imidazole and dichlorophenyl groups must have the correct length and conformation to position the two terminal moieties optimally. The stereochemistry at any chiral centers on this linker is critical for ensuring a high-affinity fit within the rigid, chiral active site of the enzyme. nih.govnih.gov
These features allow the molecule to fit snugly into the narrow, hydrophobic active site channel of fungal CYP51, positioning the imidazole nitrogen for optimal coordination with the heme iron while the dichlorophenyl "tail" anchors the molecule within the channel. nih.gov
Chemical Biology Applications and Probe Development Utilizing Dichlorophenyl Imidazoles
Design and Synthesis of Chemical Probes Based on the Core Structure
The design of a chemical probe originating from a core structure like 1-(2,4-Dichlorophenyl)-1H-imidazole is a meticulous process that balances biological activity with the introduction of functionalities for detection or capture. The primary goal is to create a molecule that retains its affinity and selectivity for its biological target while allowing for the observation of its interactions.
The synthesis of such probes typically begins with the core imidazole (B134444) derivative, which can be synthesized through various established methods. For instance, the condensation of an appropriately substituted phenacyl halide with an amidine can yield the imidazole ring. Modifications are then strategically introduced to append a reporter or a reactive group. Common strategies include:
Photoaffinity Labeling Probes: These probes are designed to form a covalent bond with their target protein upon photoactivation. A photoreactive group, such as a benzophenone (B1666685) or an aryl azide (B81097), is incorporated into the core structure. The synthesis would involve coupling a derivative of this compound with a linker containing the photoreactive moiety.
Affinity-Based Probes: These probes are used to isolate and identify binding partners from complex biological mixtures. A high-affinity ligand, such as biotin (B1667282), is attached to the core scaffold. The synthesis often involves creating a derivative of the core molecule with a suitable functional group (e.g., an amine or carboxylic acid) that can be readily conjugated to biotin via an amide linkage, often with a spacer to minimize steric hindrance.
Fluorescent Probes: To visualize the localization of the target protein within cells or tissues, a fluorescent tag is incorporated. The synthesis would involve linking a fluorophore (e.g., fluorescein, rhodamine, or a BODIPY dye) to the this compound core. The choice of fluorophore depends on the desired photophysical properties, such as excitation and emission wavelengths.
A critical aspect of the design process is the selection of the attachment point for the linker and reporter group. This position should be chosen so as not to interfere with the key interactions between the core pharmacophore and its biological target. This is often guided by structure-activity relationship (SAR) studies and computational modeling.
Application in Target Identification and Validation Studies
Derivatives of this compound have been instrumental in the identification and validation of novel drug targets. By systematically modifying the core structure and evaluating the biological activity of the resulting analogs, researchers can confirm the relevance of a particular protein or pathway in a disease context.
A notable example is the investigation of diphenyl-1H-imidazole analogs as potential inhibitors of the SARS-CoV-2 main protease (MPro or 3CLpro), a critical enzyme for viral replication. In these studies, derivatives featuring the 2,4-dichlorophenyl substitution were synthesized and evaluated for their ability to inhibit the enzyme and the virus in cell-based assays.
One such study explored a series of diphenyl-1H-imidazole derivatives, including a compound with a 2,4-dichlorophenyl group, for their inhibitory activity against the SARS-CoV-2 3CLpro enzyme. The findings from this research provided crucial validation for 3CLpro as a viable target for antiviral intervention.
Inhibitory Activity of a this compound Derivative Against SARS-CoV-2 3CLpro
| Compound | Target Enzyme | Antiviral Activity (Wuhan Strain) IC50 (µM) | Antiviral Activity (Delta Variant) IC50 (µM) | 3CLpro Inhibition IC50 (µM) |
|---|---|---|---|---|
| 4-(2,4-dichlorophenyl)-2-(3,4-dimethoxyphenyl)-1H-imidazole | SARS-CoV-2 3CLpro | 12.6 | 13.8 | 10.9 |
Table 1: Research findings on the inhibitory effects of a this compound derivative on the SARS-CoV-2 3CLpro enzyme and its antiviral activity against different viral strains. researchgate.net
The data presented in Table 1 demonstrates that a derivative of the core this compound structure exhibits potent inhibitory activity against the SARS-CoV-2 3CLpro enzyme, with corresponding antiviral effects in cellular models. researchgate.net Such studies are pivotal in the early stages of drug discovery, as they provide the necessary evidence to justify further investment in the development of more potent and selective inhibitors. While these compounds were not designed as classical chemical probes with reporter tags, their application in these targeted enzyme inhibition studies serves the crucial purpose of target validation.
Synthesis and Investigation of Advanced Derivatives and Analogues of 1 2,4 Dichlorophenyl 1h Imidazole
Design Principles for Novel Derivative Synthesis
The design of new derivatives of 1-(2,4-dichlorophenyl)-1H-imidazole is often guided by established structure-activity relationships and the goal of enhancing therapeutic properties. A primary strategy involves the modification of the side-chain attached to the imidazole (B134444) ring. This approach aims to create molecules that can overcome challenges such as drug resistance. For instance, the introduction of a five-membered heteroaromatic ring in the side-chain has been explored to counteract the effects of efflux pumps, which are a common mechanism of drug resistance in pathogenic fungi.
Another key design principle is the strategic substitution on the phenyl ring and the imidazole core. The dichlorophenyl group is a common feature in many active compounds, and its modification can influence the molecule's interaction with biological targets. Furthermore, the synthesis of N-substituted derivatives, such as N-alkylated compounds, allows for the exploration of a wider chemical space and the potential for improved biological activity. The use of phase-transfer catalysts can facilitate these N-alkylation reactions.
Azido-Functionalized Derivatives
A notable class of derivatives is the azido-functionalized analogues. The synthesis of 1-[2-azido-2-(2,4-dichlorophenyl)ethyl]-1H-imidazoles has been achieved through the nucleophilic substitution of tertiary alcohols with an azide (B81097) anion, a reaction often facilitated by boron trifluoride-diethyl etherate. tandfonline.comnih.gov This synthetic route allows for the introduction of the azide group (N₃), which can significantly alter the molecule's biological properties. tandfonline.com
Oxime and Oxime Ester Derivatives
The synthesis of oxime and oxime ester derivatives represents another important avenue of investigation. A key intermediate in this process is (Z)-1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone oxime. 001chemical.commanchesterorganics.com This compound can be prepared through the reaction of 2,4-dichlorobenzaldehyde (B42875) with imidazole, followed by treatment with hydroxylamine.
This oxime intermediate serves as a precursor for the synthesis of more complex derivatives, such as oxiconazole (B1677861) nitrate. The addition of a 2,4-dichlorobenzyl group to the oxime oxygen, for instance, enhances the lipophilicity of the molecule, which can improve its ability to penetrate cell membranes. These structural modifications are crucial for developing compounds with broad-spectrum activity.
Dioxolane-based Derivatives
The incorporation of a dioxolane ring into the structure of this compound has led to the development of another class of derivatives. A key example is 2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl)methyl 4-methylbenzenesulfonate. nih.govechemi.com These compounds often feature a complex side-chain that includes the dioxolane moiety, which can influence the molecule's stereochemistry and interaction with biological targets.
The synthesis of these derivatives often involves multi-step procedures. For instance, the reaction of 1-aryl-2-(1H-imidazol-1-yl)ethanones with dimethylsulfoxonium methide in the presence of imidazole can lead to the formation of 1,3-bis(1H-azol-1-yl)-2-aryl-2-propanols, which can be further modified. researchgate.net The dioxolane ring can also be introduced through the use of precursors like 2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolane-4-methanol. chemicalbook.com
Phenanthroimidazole and Benzimidazole (B57391) Derivatives
The fusion of the imidazole core with other aromatic systems, such as phenanthrene (B1679779) and benzene (B151609), gives rise to phenanthroimidazole and benzimidazole derivatives, respectively. Benzimidazoles are a class of bicyclic compounds formed by the fusion of benzene and imidazole rings. ajrconline.org The synthesis of N-substituted benzimidazole derivatives can be achieved through the condensation of o-phenylenediamine (B120857) with aldehydes, followed by N-alkylation. amazonaws.com
Hybrid Molecules Incorporating Imidazole and Other Heterocyclic Scaffolds
The development of hybrid molecules that combine the this compound scaffold with other heterocyclic rings is a promising strategy for creating novel compounds with enhanced properties. This approach allows for the integration of different pharmacophores into a single molecule.
For example, hybrid molecules incorporating a thienyl group have been synthesized, such as 1-(2-(2,4-Dichlorophenyl)-2-((2-thienyl)methoxy)ethyl)-1H-imidazole. researchgate.net These hybrids are designed to leverage the properties of both the imidazole and the additional heterocyclic ring. The synthesis of such molecules often involves coupling reactions between the imidazole-containing core and the desired heterocyclic component.
Structure-Guided Design Approaches for Inhibitory Scaffolds
Modern drug discovery increasingly relies on structure-guided design approaches to develop potent and selective inhibitors. In the context of this compound derivatives, this involves using the three-dimensional structure of the target protein to design molecules that bind with high affinity and specificity.
Computational tools such as molecular docking and molecular dynamics simulations are employed to predict how different derivatives will interact with the active site of a target enzyme. nih.gov This in silico approach allows for the rational design of novel inhibitors by optimizing the fit and interactions between the ligand and the protein. For example, by understanding the binding pocket of a target, researchers can design modifications to the this compound scaffold that enhance its inhibitory activity. nih.gov This approach has the potential to accelerate the discovery of new and more effective therapeutic agents.
Future Directions and Emerging Research Avenues in Dichlorophenyl Imidazole Chemistry
Exploration of Novel and Efficient Synthetic Pathways
Recent advancements include the use of copper-based catalysts, such as Cu(OTf)2/I2, to facilitate the synthesis of 1,2,4-trisubstituted-(1H)-imidazoles through a unique C–C bond cleavage of chalcones and benzylamines. acs.org This method offers a new and straightforward route to a variety of substituted imidazoles. acs.org Additionally, visible light-mediated reactions are being investigated for their potential to selectively cleave C-F bonds, opening up new possibilities for creating fluorinated imidazole-containing compounds. sioc-journal.cn Researchers are also focusing on developing synthetic methods that are more suitable for large-scale industrial production, with an emphasis on using readily available and inexpensive starting materials. sioc-journal.cngoogle.com
Table 1: Comparison of Synthetic Methods for Imidazole (B134444) Derivatives
| Method | Catalyst/Reagents | Key Features | Potential Advantages |
| Cu-Catalyzed C-C Bond Cleavage | Cu(OTf)2/I2, Chalcones, Benzylamines | Forms 1,2,4-trisubstituted-(1H)-imidazoles | Tolerates a wide range of functional groups. acs.org |
| Visible Light-Mediated C-F Bond Cleavage | Photoredox catalysts | Selective cleavage of strong C-F bonds | Access to novel fluorinated derivatives. sioc-journal.cn |
| Optimized Industrial Synthesis | DMF, Imidazole, Caustic Soda, PEG600 | Focus on scalability and cost-effectiveness | Suitable for large-scale production. google.com |
Advanced Computational Modeling for Rational Drug Design and Optimization
Computational modeling has become an indispensable tool in modern drug discovery, enabling the rational design and optimization of novel drug candidates. cosmosscholars.comresearchgate.net For 1-(2,4-Dichlorophenyl)-1H-imidazole derivatives, computational approaches are being used to predict their physicochemical properties, pharmacokinetic profiles (ADMET - absorption, distribution, metabolism, excretion, and toxicity), and binding affinities to specific biological targets. researchgate.netnih.govmdpi.com
Molecular docking studies, for instance, can predict the binding interactions between imidazole-based compounds and target proteins, such as protein tyrosine kinases or peroxiredoxins. researchgate.net These insights help in identifying the most promising candidates for further experimental validation. nih.gov Furthermore, computational models are being developed to predict various ADMET properties, which is crucial for identifying potential liabilities early in the drug discovery process and guiding the design of molecules with improved drug-like characteristics. mdpi.comresearchgate.net
Development of Next-Generation Molecular Probes for Biological Systems
The unique photophysical properties of certain imidazole derivatives make them attractive candidates for the development of molecular probes. mdpi.comnih.gov These probes can be designed to selectively detect and visualize specific biological molecules or processes within living cells. mdpi.comfrontiersin.org Future research in this area will focus on creating highly sensitive and selective probes based on the this compound scaffold.
The design of these probes often involves incorporating a fluorophore, such as dicyanoisophorone (DCI), and a recognition site for the target molecule. frontiersin.org For example, a probe could be designed to detect reactive oxygen species like hypochlorous acid, which is implicated in neuroinflammation. frontiersin.org The development of far-red and near-infrared fluorescent probes is particularly desirable as they offer deeper tissue penetration and reduced background fluorescence. nih.gov
Understanding and Overcoming Mechanisms of Resistance (related to target inhibition)
A significant challenge in the clinical use of antifungal agents that target sterol 14α-demethylase, including those based on the dichlorophenyl imidazole scaffold, is the development of drug resistance. nih.gov Future research will be heavily focused on elucidating the molecular mechanisms that lead to resistance and developing strategies to overcome it.
One major mechanism of resistance is the overexpression of the target enzyme, encoded by the ERG11 gene in Candida albicans. nih.gov Researchers are investigating the impact of antifungal compounds on the expression of this gene. Understanding how resistance develops at a molecular level is crucial for designing new inhibitors that are less susceptible to these resistance mechanisms or that can even reverse existing resistance.
Broadening the Scope of Biological Targets Beyond Sterol 14α-Demethylase
While the primary target of many dichlorophenyl imidazole antifungals is sterol 14α-demethylase, there is growing interest in exploring other potential biological targets for this class of compounds. nih.govnih.govacs.orgacs.org This polypharmacological approach could lead to the discovery of new therapeutic applications for these molecules.
For example, some imidazole derivatives have shown promise as modulators of GABA-A receptors, which are involved in a variety of neurological functions. nih.gov Others are being investigated for their potential as anticancer agents, anti-inflammatory agents, and even as inhibitors of enzymes like carbonic anhydrase. ajrconline.orgnih.govnih.gov The ability of the imidazole scaffold to interact with a diverse range of biological targets highlights its versatility and potential for repurposing and new drug development. nih.gov
Integrated Experimental and Computational Approaches in Drug Discovery
The future of drug discovery involving this compound and its analogs lies in the seamless integration of experimental and computational methods. nih.govmdpi.com This synergistic approach allows for a more efficient and targeted drug discovery process.
An integrated workflow might begin with computational screening of large compound libraries to identify potential hits. nih.govmdpi.com These hits are then synthesized and evaluated in vitro for their biological activity. The experimental data is then used to refine the computational models, leading to a cycle of design, synthesis, and testing that rapidly converges on optimized lead compounds. nih.gov This iterative process, combining the predictive power of computational chemistry with the empirical validation of experimental biology, is expected to accelerate the development of new and effective drugs based on the dichlorophenyl imidazole scaffold.
Table 2: Investigated Biological Activities of Imidazole Derivatives
| Biological Activity | Target/Mechanism | Reference |
| Antifungal | Inhibition of sterol 14α-demethylase | nih.gov |
| Neurological | Modulation of GABA-A receptors | nih.gov |
| Anticancer | Inhibition of p38α MAP kinase | nih.gov |
| Anti-inflammatory | Anti-cytokine action | nih.gov |
| Antiviral | Inhibition of SARS-CoV-2 main protease | mdpi.com |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
